Triammonium phosphate trihydrate

Overview

Description

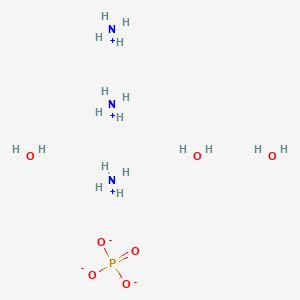

Triammonium phosphate trihydrate is an inorganic compound with the chemical formula

(NH4)3PO4⋅3H2O

. It is commonly known as this compound and appears as a white crystalline solid. This compound is highly soluble in water and is used in various industrial and scientific applications due to its unique chemical properties.Preparation Methods

Synthetic Routes and Reaction Conditions: Triammonium phosphate trihydrate can be synthesized by reacting phosphoric acid with ammonia. The reaction typically occurs in an aqueous solution, where ammonia gas is bubbled through a solution of phosphoric acid. The reaction can be represented as follows:

H3PO4+3NH3+3H2O→(NH4)3PO4⋅3H2O

The reaction is exothermic and should be conducted under controlled conditions to manage the release of heat and ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where ammonia and phosphoric acid are combined under controlled temperature and pressure conditions. The resulting solution is then cooled to precipitate the this compound crystals, which are subsequently filtered, washed, and dried.

Chemical Reactions Analysis

Thermal Decomposition

Triammonium phosphate trihydrate undergoes thermal decomposition when heated, releasing ammonia and forming phosphoric acid as primary products .

Reaction :Key observations :

- Decomposition initiates at ~70°C under atmospheric pressure .

- At 200–500°C, volatile phosphorus compounds form alongside residual ammonium hydrogen ultrafluorophosphate .

Table 1: Thermal decomposition products under varying conditions

| Temperature (°C) | Pressure (MPa) | Major Products | Yield (%) |

|---|---|---|---|

| 70 | 0.1 | NH₃, H₃PO₄ | 92.5 |

| 200 | 0.3 | NH₃, (NH₄)₂HPO₄ | 85.0 |

| 500 | 0.5 | Glassy NH₄HF₂PO₄, Ca₃(PO₄)₂ | 67.3 |

Acid-Base Reactions

The compound reacts with mineral acids and bases, demonstrating amphoteric behavior :

(a) Reaction with nitric acid:

(b) Reaction with calcium carbonate:

Industrial relevance :

Precipitation Reactions

This compound effectively precipitates divalent cations, particularly Mg²⁺, through phosphate anion coordination :

Reaction with magnesium chloride :Table 2: Magnesium precipitation efficiency in brine solutions

| Initial Mg²⁺ (g/L) | (NH₄)₃PO₄ Dosage (mol) | Mg Removal (%) | Li Loss (%) |

|---|---|---|---|

| 15.2 | 0.45 | 98.7 | <1.0 |

| 30.6 | 0.90 | 96.3 | 2.4 |

| 45.8 | 1.35 | 93.1 | 4.7 |

Substitution Reactions

In organic synthesis, it participates in nucleophilic substitution reactions due to its ammonium ions :

Example : Cross-coupling with aryl halides:Key applications :

Redox Reactions

Though less common, redox activity occurs with strong oxidizing agents :

Reaction with potassium permanganate (acidic medium) :

Hydrolysis in Aqueous Systems

The compound hydrolyzes in water, forming diammonium hydrogen phosphate and free ammonia :pH dependence :

Industrial and Environmental Interactions

Scientific Research Applications

Chemical Properties and Characteristics

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

- Molar Mass : 203.13 g/mol

- CAS Number : 25447-33-0

Scientific Research Applications

Triammonium phosphate trihydrate is utilized in diverse scientific research fields, including:

Analytical Chemistry

- Reagent for Metal Ion Precipitation : It is commonly used to precipitate metal ions in analytical procedures, facilitating the separation and analysis of various metal compounds .

Biological Applications

- Buffer Solutions : Employed in creating buffer solutions that maintain pH levels in biological experiments.

- Nutrient Source : Serves as a nutrient source in microbial culture media, promoting growth and metabolism of microorganisms .

Medicine

- Drug Formulation : Investigated for its potential in drug formulations, particularly in enhancing the stability and solubility of pharmaceutical compounds .

Environmental Science

- Struvite Precipitation Method : Used to separate magnesium from lithium in salt-lake brine through struvite precipitation, showcasing its utility in resource recovery processes .

Industrial Applications

This compound has significant industrial applications, including:

Fertilizers

- Compound Fertilizer Production : It is a key ingredient in the production of high-nitrogen, high-density composite fertilizers, enhancing nutrient availability for crops . The manufacturing process often involves combining it with other nutrients like potassium chloride and urea.

| Component | Weight Percentage |

|---|---|

| Urea | 30-40% |

| Potassium Chloride | 28-35% |

| Phosphorus Ammonium | 28-35% |

| Ammonium Chloride | 3-5% |

Fire Retardants

- Used as a fire retardant due to its ability to release ammonia when heated, which helps to suppress flames .

Ceramics and Glass Manufacturing

- Acts as a fluxing agent in the production of ceramics and glass, improving the melting characteristics of raw materials .

Case Study 1: Separation of Magnesium from Lithium

In a study focused on resource recovery from salt-lake brines, researchers utilized this compound for the selective precipitation of struvite (MgNH4PO4·6H2O). This method effectively separated magnesium ions from lithium ions, demonstrating the compound's utility in sustainable resource management .

Case Study 2: Nutrient Media for Microbial Cultures

A research project examined the use of this compound as a nutrient source in various microbial culture media. The results indicated enhanced growth rates and metabolic activity among several microbial strains when supplemented with this compound, highlighting its importance in microbiological studies .

Mechanism of Action

The mechanism by which triammonium phosphate trihydrate exerts its effects depends on its application. In chemical reactions, it acts as a source of phosphate ions and ammonium ions. The phosphate ions can participate in various biochemical pathways, while the ammonium ions can act as a nitrogen source for biological systems.

Molecular Targets and Pathways:

Phosphate Pathways: In biological systems, phosphate ions are involved in energy transfer (ATP), signaling (phosphorylation), and structural roles (DNA, RNA).

Ammonium Pathways: Ammonium ions are assimilated into amino acids and other nitrogen-containing biomolecules.

Comparison with Similar Compounds

Triammonium phosphate trihydrate can be compared with other ammonium phosphates, such as:

Diammonium Phosphate (DAP): (NH4)2HPO4

Monoammonium Phosphate (MAP): (NH4)H2PO4

Uniqueness:

This compound: Contains three ammonium ions per phosphate ion, making it more basic compared to DAP and MAP.

Diammonium Phosphate: Contains two ammonium ions, making it less basic than this compound but more basic than monoammonium phosphate.

Monoammonium Phosphate: Contains one ammonium ion, making it the least basic among the three.

Each of these compounds has unique properties and applications based on their chemical composition and reactivity.

Biological Activity

Triammonium phosphate trihydrate, with the chemical formula , is an inorganic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Overview of this compound

This compound appears as a white crystalline solid and is highly soluble in water. It is primarily synthesized through the reaction of phosphoric acid with ammonia in an aqueous medium, resulting in an exothermic reaction that produces this compound alongside water as a byproduct .

Target Interactions :

- The compound primarily targets magnesium ions in biological systems. It forms precipitates with these ions, which can influence various biochemical pathways and processes .

Pharmacokinetics :

- Its high solubility facilitates rapid absorption and interaction within biological environments, making it effective in applications such as nutrient delivery in microbial cultures and potential drug formulations .

Nutritional Role

This compound serves as a nutrient source in microbial culture media. It provides essential nitrogen and phosphorus, promoting growth and metabolic activity in various microorganisms .

Medical Investigations

Research has explored its potential use in drug formulations, particularly as a component in treatments aimed at mineral deficiencies or specific metabolic disorders. The compound's ability to interact with magnesium ions is particularly relevant in contexts such as kidney stone formation .

Kidney Stone Formation

A study analyzed the role of magnesium ammonium phosphate (MAP) stones, which are related to this compound. The research highlighted how urinary crystallites containing MAP were significantly more prevalent in patients with kidney stones compared to healthy subjects. This suggests that this compound could be implicated in the pathophysiology of stone formation due to its interactions with magnesium .

Hydroxyapatite Synthesis

This compound has been utilized as a phosphorus source in the sol-gel synthesis of hydroxyapatite (HAP) composites. In this application, it reacts with calcium sources under controlled conditions to produce HAP, which is vital for bone regeneration and repair .

Comparative Analysis with Similar Compounds

This compound can be compared to other ammonium phosphates such as diammonium phosphate (DAP) and monoammonium phosphate (MAP). Each compound exhibits unique properties based on its ammonium ion composition:

| Compound | Chemical Formula | Basicity | Applications |

|---|---|---|---|

| Triammonium Phosphate | Most basic | Nutrient source, drug formulation | |

| Diammonium Phosphate | Moderately basic | Fertilizers, food additives | |

| Monoammonium Phosphate | Least basic | Fertilizers, fire retardants |

Properties

IUPAC Name |

triazanium;phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h3*1H3;(H3,1,2,3,4);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXPLCBTGWFAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].O.O.O.[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631284 | |

| Record name | Ammonium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25447-33-0 | |

| Record name | Ammonium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, triammonium salt, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of triammonium phosphate trihydrate in the synthesis of hydroxyapatite-gelatin composite layers?

A: this compound (TAP) serves as the phosphorus source in the sol-gel synthesis of hydroxyapatite (HAP) within the gelatin matrix []. In this process, TAP reacts with a calcium source, typically calcium nitrate tetrahydrate, in an aqueous solution. The reaction is carefully controlled for pH and stoichiometry to ensure the formation of HAP with the desired Ca/P ratio [].

Q2: How does the sol-gel method benefit the preparation of these composite layers compared to other methods?

A: The sol-gel method offers several advantages in this context []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.